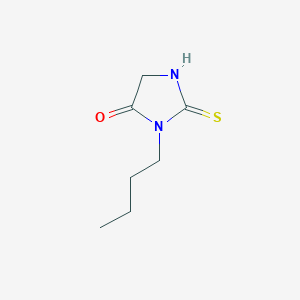
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
Descripción general
Descripción
The compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a chemical that has been the subject of various studies due to its interesting chemical and physical properties. It is related to compounds that have been synthesized and analyzed for their crystal structures, thermal stability, and reactivity with amines.
Synthesis Analysis
The synthesis of related compounds involves the reaction of amines with nitrophenyl-fluorinated ethenes or ethanes. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine leads to the formation of a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene through a complex mechanism that involves primary and secondary amines . Another related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, was synthesized and characterized by various spectroscopic methods, indicating the versatility of fluoro-nitrophenyl compounds in synthesis .
Molecular Structure Analysis
Crystallographic studies have provided detailed insights into the molecular structures of similar compounds. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with specific lattice parameters, and the packing studies reveal several intermolecular interactions that stabilize the crystal lattice . Another compound, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, crystallizes in the triclinic space group and exhibits a non-planar butadiene unit .
Chemical Reactions Analysis
The reactivity of fluoro-nitrophenyl compounds with amines has been extensively studied. Primary and secondary amines react with 2,2-di(4-nitrophenyl)-1,1-difluoroethene to yield fluorinated aminoethenes and aminoethanes, with the reaction being catalyzed by tertiary amines and certain bases . The kinetics and mechanism of these reactions have been explored, revealing complex multi-step processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-nitrophenyl compounds are influenced by their molecular structure. For instance, the thermal stability of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined using thermal analysis techniques . The crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one shows weak intermolecular interactions that form chains in the crystal, which could affect its physical properties . Additionally, the non-linear optical properties of 1-(4-Nitrophenyl)-4-piperidinol, which has a similar nitrophenyl-piperidine structure, suggest potential applications in optical materials .
Aplicaciones Científicas De Investigación
Reactivity and Mechanism
Kinetic Studies and Reaction Mechanisms
The kinetics and mechanism of the reaction of compounds like 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one with various bases have been studied. For example, Jarczewski et al. (1986) explored the reaction kinetics of similar compounds with piperidine and pyrrolidine bases, discussing a multistep mechanism, including a pre-equilibrium followed by fast addition-elimination steps (Jarczewski, Schroeder, & Dworniczak, 1986).
Nucleophilic Attack Studies
Leffek and Maciejewska (1986) investigated the reaction of primary and secondary amines with similar compounds, revealing insights into the reaction kinetics and the catalysis by tertiary amines and bases (Leffek & Maciejewska, 1986).
Synthetic Applications
Corrosion Inhibition Properties
Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron, which can have implications for the use of this compound (Kaya et al., 2016).
Radiotracer Synthesis for PET Imaging
Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds using nucleophilic displacement, which could be relevant for creating PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Crystallography and Thermal Studies
- Crystal Structure Analysis: Awasthi et al. (2014) synthesized 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, closely related to the compound of interest, and performed crystallographic and thermal studies, providing insights into the structural and stability characteristics (Awasthi, Sharma, Yadav, & Pandey, 2014).
Advanced Synthesis Techniques
Pd-Catalyzed Synthesis
García-Vázquez et al. (2021) reported a method for synthesizing fluorinated N-heterocycles, potentially relevant for creating derivatives of this compound (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).
Exploratory Process Development
Yang et al. (2014) developed a cost-effective route for large-scale preparation of a novel antibacterial candidate involving a nucleophilic SNAr reaction, which could be applicable to the synthesis of compounds like this compound (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).
Direcciones Futuras
The future directions for research on 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one are not clear at this time. As with any chemical compound, its potential applications would depend on further studies into its properties and interactions. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Propiedades
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXFDVAJYBTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396090 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439097-58-2 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)




![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)
![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)



![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)